ethyl 1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Description
Ethyl 1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C11H13N3O3 and its molecular weight is 235.243. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
Facile Synthesis of Pyrazolo[3,4-b]pyridine Products : A novel and efficient method to synthesize ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products has been developed. This process is useful for creating new N-fused heterocycle products with good to excellent yields (Ghaedi et al., 2015).
Selective Synthesis of Hydrogenated Pyrazolo[3,4-b]pyridin-3-ones : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is used for selective cyclocondensation to yield ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, leading to the creation of 1-unsubstituted analogs (Lebedˈ et al., 2012).
Computational and Spectroscopic Studies
Computational Study on Pyrrole Derivatives : A computational study on ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) has been conducted. This includes quantum chemical calculations and analysis of molecular electrostatic potential, providing insights into the nature of interactions in these compounds (Singh et al., 2014).
Spectroscopic Analysis of Pyrrole Chalcone Derivatives : Ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate (EDNPAPC) has been characterized using spectroscopic techniques. Detailed vibrational analysis and potential energy distribution studies offer deeper understanding of molecular interactions (Singh et al., 2013).
X-ray Powder Diffraction and DFT Study : The crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate has been determined, and its geometries optimized using the B3LYP hybrid functional. This includes a comprehensive analysis of molecular total energies and frontier orbital analysis (Zhou et al., 2017).
Antioxidant Activity and Molecular Modelling
Antioxidant Activity of Selenolo[2,3-b]pyridine Derivatives : Ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate and its derivatives have shown remarkable antioxidant activity, outperforming ascorbic acid in some cases. This highlights the potential of these compounds in developing antioxidant therapies (Zaki et al., 2017).
Molecular Modelling and Pharmacological Studies : Molecular modelling and 3D-QSAR (CoMFA) studies on ethyl 4-amino-1-(2-chloro-2-phenylethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates have been carried out, providing pharmacological insights into A(1) adenosine receptor antagonists (Fossa et al., 2005).
Properties
IUPAC Name |
ethyl 1,3-dimethyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-4-17-11(16)7-5-8(15)12-10-9(7)6(2)13-14(10)3/h5H,4H2,1-3H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GALORTBPYQDHNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC2=C1C(=NN2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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